molecular formula C3H3NO B020620 Oxazole CAS No. 288-42-6

Oxazole

Cat. No. B020620
CAS RN: 288-42-6
M. Wt: 69.06 g/mol
InChI Key: ZCQWOFVYLHDMMC-UHFFFAOYSA-N
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Patent
US05280034

Procedure details

To a stirred mixture of cupric bromide (2.27 g, 10.2 mmol) in 15 mL of ethyl acetate under argon at room temperature was added 1,8-diazabicyclo-[5.4.0]undec-7-ene (3.04 mL, 20.3 mmol). The mixture was stirred at room temperature for 30 minutes, at which time a solution of oxazoline D (2.63 g, 4.84 mmol) in 15 mL of chloroform was added. The mixture was stirred at room temperature for 17 hours and another batch of cupric bromide (2.27 g, 10.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.52 mL, 10.2 mmol) was added. The mixture was stirred at room temperature for 6 hours and cupric bromide (2.27 g, 10.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.52 mL, 10.2 mmol) were added. The mixture was stirred at room temperature for 19 hours, at which time again cupric bromide (2.27 g, 10.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.52 mL, 10.2 mmol) were added. The mixture was stirred at room temperature for 6 hours and a last batch of cupric bromide (2.27 g, 10.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.52 mL, 10.2 mmol) was added. The reaction mixture was stirred at room temperature for 17 hours and then poured into a mixture of 400 mL of ethyl acetate and 360 mL of a solution of 1:1 concentrated ammonium hydroxide solution and saturated ammonium chloride solution. The aqueous layer was separated and extracted with ethyl acetate (2×400 mL). The combined ethyl acetate extracts were dried (magnesium sulfate), filtered and concentrated in vacuo. Purification was effected by flash chromatography on 240 g of Merck silica gel 60 using 15% acetone in toluene as eluant to give 0.77 g (29%) of oxazole E and 0.43 g (16%) of recovered oxazoline D.
[Compound]
Name
cupric bromide
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
1.52 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
360 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cupric bromide
Quantity
2.27 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
3.04 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Five
[Compound]
Name
cupric bromide
Quantity
2.27 g
Type
reactant
Reaction Step Six
Quantity
1.52 mL
Type
reactant
Reaction Step Six
[Compound]
Name
cupric bromide
Quantity
2.27 g
Type
reactant
Reaction Step Seven
Quantity
1.52 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
cupric bromide
Quantity
2.27 g
Type
reactant
Reaction Step Eight
Quantity
1.52 mL
Type
reactant
Reaction Step Eight
Yield
29%
Yield
16%

Identifiers

REACTION_CXSMILES
N12CCCN=C1CCCCC2.[O:12]1[CH2:16][CH2:15][N:14]=[CH:13]1.[OH-].[NH4+].[Cl-].[NH4+]>C(OCC)(=O)C.C(Cl)(Cl)Cl>[O:12]1[CH:16]=[CH:15][N:14]=[CH:13]1.[O:12]1[CH2:16][CH2:15][N:14]=[CH:13]1 |f:2.3,4.5|

Inputs

Step One
Name
cupric bromide
Quantity
2.27 g
Type
reactant
Smiles
Name
Quantity
1.52 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Two
Name
solution
Quantity
360 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
cupric bromide
Quantity
2.27 g
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
3.04 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=NCC1
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Six
Name
cupric bromide
Quantity
2.27 g
Type
reactant
Smiles
Name
Quantity
1.52 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Seven
Name
cupric bromide
Quantity
2.27 g
Type
reactant
Smiles
Name
Quantity
1.52 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Eight
Name
cupric bromide
Quantity
2.27 g
Type
reactant
Smiles
Name
Quantity
1.52 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 6 hours
Duration
6 h
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 6 hours
Duration
6 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 17 hours
Duration
17 h
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate extracts were dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
O1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.77 g
YIELD: PERCENTYIELD 29%
Name
Type
product
Smiles
O1C=NCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.43 g
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05280034

Procedure details

To a stirred mixture of cupric bromide (2.27 g, 10.2 mmol) in 15 mL of ethyl acetate under argon at room temperature was added 1,8-diazabicyclo-[5.4.0]undec-7-ene (3.04 mL, 20.3 mmol). The mixture was stirred at room temperature for 30 minutes, at which time a solution of oxazoline D (2.63 g, 4.84 mmol) in 15 mL of chloroform was added. The mixture was stirred at room temperature for 17 hours and another batch of cupric bromide (2.27 g, 10.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.52 mL, 10.2 mmol) was added. The mixture was stirred at room temperature for 6 hours and cupric bromide (2.27 g, 10.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.52 mL, 10.2 mmol) were added. The mixture was stirred at room temperature for 19 hours, at which time again cupric bromide (2.27 g, 10.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.52 mL, 10.2 mmol) were added. The mixture was stirred at room temperature for 6 hours and a last batch of cupric bromide (2.27 g, 10.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.52 mL, 10.2 mmol) was added. The reaction mixture was stirred at room temperature for 17 hours and then poured into a mixture of 400 mL of ethyl acetate and 360 mL of a solution of 1:1 concentrated ammonium hydroxide solution and saturated ammonium chloride solution. The aqueous layer was separated and extracted with ethyl acetate (2×400 mL). The combined ethyl acetate extracts were dried (magnesium sulfate), filtered and concentrated in vacuo. Purification was effected by flash chromatography on 240 g of Merck silica gel 60 using 15% acetone in toluene as eluant to give 0.77 g (29%) of oxazole E and 0.43 g (16%) of recovered oxazoline D.
[Compound]
Name
cupric bromide
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
1.52 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
360 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cupric bromide
Quantity
2.27 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
3.04 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Five
[Compound]
Name
cupric bromide
Quantity
2.27 g
Type
reactant
Reaction Step Six
Quantity
1.52 mL
Type
reactant
Reaction Step Six
[Compound]
Name
cupric bromide
Quantity
2.27 g
Type
reactant
Reaction Step Seven
Quantity
1.52 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
cupric bromide
Quantity
2.27 g
Type
reactant
Reaction Step Eight
Quantity
1.52 mL
Type
reactant
Reaction Step Eight
Yield
29%
Yield
16%

Identifiers

REACTION_CXSMILES
N12CCCN=C1CCCCC2.[O:12]1[CH2:16][CH2:15][N:14]=[CH:13]1.[OH-].[NH4+].[Cl-].[NH4+]>C(OCC)(=O)C.C(Cl)(Cl)Cl>[O:12]1[CH:16]=[CH:15][N:14]=[CH:13]1.[O:12]1[CH2:16][CH2:15][N:14]=[CH:13]1 |f:2.3,4.5|

Inputs

Step One
Name
cupric bromide
Quantity
2.27 g
Type
reactant
Smiles
Name
Quantity
1.52 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Two
Name
solution
Quantity
360 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
cupric bromide
Quantity
2.27 g
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
3.04 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=NCC1
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Six
Name
cupric bromide
Quantity
2.27 g
Type
reactant
Smiles
Name
Quantity
1.52 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Seven
Name
cupric bromide
Quantity
2.27 g
Type
reactant
Smiles
Name
Quantity
1.52 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Eight
Name
cupric bromide
Quantity
2.27 g
Type
reactant
Smiles
Name
Quantity
1.52 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 6 hours
Duration
6 h
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 6 hours
Duration
6 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 17 hours
Duration
17 h
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate extracts were dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
O1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.77 g
YIELD: PERCENTYIELD 29%
Name
Type
product
Smiles
O1C=NCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.43 g
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.